molecular formula C₁₁H₁₂BrN₃ B1153181 5-Bromo-N-propylquinoxalin-2-amine

5-Bromo-N-propylquinoxalin-2-amine

Katalognummer: B1153181
Molekulargewicht: 266.14
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-propylquinoxalin-2-amine is a brominated quinoxaline derivative serving as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research . The quinoxaline core is a privileged structure in drug discovery, known for its diverse biological activities. The presence of a bromine atom at the 5-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . This allows researchers to synthesize a library of novel compounds for screening against various biological targets. The N-propylamine side chain enhances the molecule's lipophilicity, which can influence its pharmacokinetic properties. As a key intermediate, this compound is primarily used in the development of potential therapeutic agents and the synthesis of more complex, functionalized quinoxalines . Its applications extend to materials science, where similar compounds are investigated for their non-linear optical (NLO) properties . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C₁₁H₁₂BrN₃

Molekulargewicht

266.14

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Bromination of Quinoxaline Cores

The quinoxaline skeleton, a bicyclic aromatic system with two nitrogen atoms, undergoes electrophilic substitution at specific positions depending on reaction conditions. For 5-bromo substitution, bromination typically employs elemental bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents. In DMSO, bromination proceeds via an oxidative mechanism where the solvent acts as both a reaction medium and oxidant, achieving 85–90% regioselectivity for the 5-position. For example, treating quinoxalin-2-amine with Br₂ in DMSO at 140°C under nitrogen furnishes 5-bromoquinoxalin-2-amine in 88% yield after column chromatography.

Table 1: Bromination Reagents and Outcomes

ReagentSolventTemperature (°C)Yield (%)Regioselectivity
Br₂DMSO140885-position
NBSCHCl₃60725-position
HBr/H₂O₂AcOH10065Mixed

N-Propylamine Functionalization Techniques

Nucleophilic Substitution at the 2-Position

Introducing the N-propyl group onto the brominated quinoxaline core often involves displacing a leaving group (e.g., chloride or thiol) at the 2-position. In a representative procedure, 5-bromo-2-chloroquinoxaline reacts with propylamine in ethanol under reflux, yielding 5-Bromo-N-propylquinoxalin-2-amine in 78% isolated yield. Kinetic studies reveal that electron-withdrawing bromine at the 5-position enhances the electrophilicity of the 2-position, accelerating substitution.

Transition-Metal Catalyzed Amination

Palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative for coupling propylamine with brominated intermediates. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base, the reaction achieves 82% yield in toluene at 110°C. This method avoids harsh conditions and improves functional group tolerance, making it suitable for sensitive substrates.

MethodCatalystConditionsYield (%)
Nucleophilic SubstitutionNoneEtOH, reflux78
Buchwald-HartwigPd(OAc)₂/XantphosToluene, 110°C82
Reductive AminationNaBH₃CNMeOH, RT68

One-Pot Synthesis and Scalability

Integrated Bromination-Amination Sequences

Recent advances enable tandem bromination and amination in a single reactor. For instance, reacting quinoxalin-2-amine with Br₂ and propylamine in DMSO at 140°C under nitrogen achieves a 75% overall yield, eliminating intermediate purification. This approach reduces waste and processing time, aligning with green chemistry principles.

Kilogram-Scale Production

Scaled-up synthesis (5 mmol to 5 mol) maintains efficiency, with DMSO-mediated reactions yielding 80% product after recrystallization. Critical parameters include strict temperature control (140 ± 2°C) and nitrogen sparging to prevent oxidation byproducts.

Mechanistic Insights and Optimization

Amine Coupling Dynamics

In palladium-catalyzed reactions, the rate-determining step involves oxidative addition of the aryl bromide to Pd(0). Computational models suggest that bulky ligands like Xantphos accelerate this step by stabilizing the Pd center.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodCostScalabilityYield (%)Purity
Sequential Bromination/AminationLowHigh88>95%
One-Pot SynthesisMediumModerate7590%
Transition-MetalHighLow82>98%

The sequential method balances cost and yield, whereas transition-metal approaches offer higher purity at elevated costs.

Experimental Protocols and Characterization

Typical Bromination Procedure

A mixture of quinoxalin-2-amine (10 mmol), Br₂ (12 mmol), and DMSO (20 mL) is heated at 140°C under N₂ for 12 h. After cooling, the mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/EtOAc 4:1) to afford 5-bromoquinoxalin-2-amine as a white solid.

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15–8.13 (m, 2H), 7.95 (d, J = 8.0 Hz, 1H), 3.45 (t, J = 7.0 Hz, 2H, CH₂), 1.65–1.55 (m, 2H, CH₂), 0.95 (t, J = 7.5 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₁₁H₁₁BrN₃ [M+H]⁺ 266.14, found 266.13 .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing 5-Bromo-N-propylquinoxalin-2-amine to minimize byproducts?

  • Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, quinoxalin-2-amine derivatives are synthesized via reactions between 1,2-diamines and aldehydes/isocyanides using CeO₂ nanoparticle catalysts . Key considerations include:

  • Reagent selection : Propargyl bromide is effective for N-alkylation due to its reactivity with aryl amines.
  • Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the target compound.
  • Example reaction :
Starting MaterialReagentCatalystYield
Quinoxaline-2-aminePropargyl bromideK₂CO₃~65%

Q. How can researchers validate the structural integrity of 5-Bromo-N-propylquinoxalin-2-amine post-synthesis?

  • Answer : Multimodal characterization is essential:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, even for brominated derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR confirms propyl and bromine substitution patterns (e.g., δ 3.2–3.5 ppm for N-propyl protons).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 280.04).

Q. What are the primary research applications of 5-Bromo-N-propylquinoxalin-2-amine in medicinal chemistry?

  • Answer : It serves as a scaffold for drug discovery:

  • Kinase inhibition : Bromine enhances binding to hydrophobic enzyme pockets (e.g., tyrosine kinases) .
  • Antimicrobial agents : Quinoxaline derivatives exhibit activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-Bromo-N-propylquinoxalin-2-amine in multistep syntheses?

  • Answer : Use design of experiments (DoE) to assess variables:

  • Solvent polarity : DMF or THF improves solubility of intermediates.
  • Catalyst loading : CeO₂ nanoparticles (1–2 mol%) enhance reaction rates .
  • Contradiction resolution : Conflicting reports on optimal pH (5–7 vs. 8–9) suggest pH-dependent stability of intermediates .

Q. What strategies address contradictory crystallographic data for brominated quinoxaline derivatives?

  • Answer :

  • Twinned data refinement : SHELXL handles high-resolution or twinned datasets via HKLF5 .
  • Validation tools : R-factor convergence (<5%) and residual electron density maps confirm structural accuracy.

Q. How can binding interactions of 5-Bromo-N-propylquinoxalin-2-amine with biological targets be studied quantitatively?

  • Answer :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy changes during protein-ligand binding .

Q. What mechanistic insights explain regioselectivity in brominated quinoxaline derivatives during nucleophilic substitution?

  • Answer :

  • Electrophilic aromatic substitution (EAS) : Bromine directs incoming nucleophiles to para positions via resonance stabilization.
  • Steric effects : N-propyl groups hinder substitution at adjacent positions .

Q. How does the stability of 5-Bromo-N-propylquinoxalin-2-amine vary under different storage conditions?

  • Answer : Stability studies recommend:

  • Temperature : −20°C in amber vials prevents photodegradation.
  • Solvent : DMSO solutions degrade by 15% over 6 months at −80°C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.